For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of Furaltadone-D5
This guide provides a comprehensive overview of the core physical and chemical properties of Furaltadone-D5, a deuterated analog of the nitrofuran antibiotic Furaltadone. It is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of Furaltadone residues in various matrices. The inclusion of deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled native compound without significantly altering its chemical behavior.
Core Physical and Chemical Data
The fundamental properties of Furaltadone-D5 are summarized below. For comparative context, data for the unlabeled Furaltadone is also included where available.
| Property | Furaltadone-D5 | Furaltadone (Unlabeled) | Reference |
| Appearance | Yellow Solid | Yellow Solid | [][2] |
| Molecular Formula | C₁₃H₁₁D₅N₄O₆ | C₁₃H₁₆N₄O₆ | [][2] |
| Molecular Weight | 329.32 g/mol | 324.29 g/mol | [][2] |
| IUPAC Name | 4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | 5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | [][2] |
| CAS Number | 1015855-64-7 | 139-91-3 | [][2] |
| Purity | 95% by HPLC; 98% atom D | Not Applicable | [] |
| Melting Point | No data available | ~206°C (decomposes) | [3] |
| Refractive Index | 1.6120 | No data available | [] |
| Synonyms | Altafur-d5, Nitrofurmethone-d5, Furazolin-d5 | Altafur, Furazolin, Ibifur | [][4] |
Experimental Protocols: Analysis by LC-MS/MS
Furaltadone-D5 is most commonly employed as an internal standard for the quantification of the Furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in biological matrices.[5] Due to the rapid in vivo metabolism of the parent drug, residue monitoring programs target this more stable, protein-bound metabolite.[6][7] The following protocol outlines a general workflow for the analysis of AMOZ using its deuterated analog, AMOZ-D5, which is derived from Furaltadone-D5.
Objective
To extract, identify, and quantify AMOZ residues in a given matrix (e.g., animal tissue) using a validated LC-MS/MS method with AMOZ-D5 as an internal standard.[8][9]
Materials and Reagents
-
Standards: Analytical grade AMOZ and AMOZ-D5.[5]
-
Reagents: Methanol (LC-MS grade), water (LC-MS grade), ethyl acetate, 2-nitrobenzaldehyde (NBA), hydrochloric acid (HCl), sodium hydroxide (NaOH), ammonium formate or acetic acid.[5][10]
-
Equipment: Homogenizer, centrifuge, nitrogen evaporator, liquid chromatography system (UPLC/HPLC), and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][7]
Methodology
-
Sample Preparation & Hydrolysis:
-
Derivatization:
-
The released AMOZ and AMOZ-D5 contain a primary amine group that exhibits poor ionization efficiency in mass spectrometry.[7]
-
To enhance detection, a derivatization step is performed by adding 2-nitrobenzaldehyde (NBA) and incubating the mixture. This reaction attaches the NBA molecule to the amine group, forming NP-AMOZ and NP-AMOZ-D5, which are more amenable to MS analysis.[5][8]
-
This step can be performed via overnight incubation or accelerated using microwave-assisted heating (e.g., 2 hours at 60°C).[9]
-
-
Extraction:
-
The sample pH is neutralized.[9]
-
Liquid-liquid extraction is carried out by adding an organic solvent, typically ethyl acetate, and vortexing.[10][11]
-
The mixture is centrifuged to separate the organic and aqueous layers. The organic layer containing the derivatized analytes is collected.[11]
-
The solvent is evaporated to dryness under a gentle stream of nitrogen.[10]
-
-
Reconstitution & Analysis:
-
LC-MS/MS Detection:
-
Chromatography: The analytes are separated on a C18 or similar reversed-phase column using a gradient elution program with a mobile phase typically consisting of water and methanol/acetonitrile containing a modifier like ammonium formate.[5][10]
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in positive ion ESI mode and using Multiple Reaction Monitoring (MRM).[5][7] Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure high selectivity and accurate quantification.[5]
-
Visualized Workflows and Pathways
The following diagrams illustrate the key experimental and logical processes associated with the analysis of Furaltadone residues.
Caption: LC-MS/MS experimental workflow for quantifying the Furaltadone metabolite AMOZ.
Caption: Role of Furaltadone-D5 as the source for the internal standard in residue analysis.
References
- 2. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furaltadone | 139-91-3 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. cdn.most.gov.bd [cdn.most.gov.bd]
